(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
CAS No.:
Cat. No.: VC15591990
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO4 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (4E)-4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C20H19NO4/c1-13-4-6-15(7-5-13)12-24-18-9-8-16(11-19(18)23-3)10-17-14(2)21-25-20(17)22/h4-11H,12H2,1-3H3/b17-10+ |
| Standard InChI Key | QEKBDPQQIKUXQP-LICLKQGHSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=NOC3=O)C)OC |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)OC |
Introduction
Structural and Molecular Characteristics
The compound belongs to the oxazol-5(4H)-one family, a class of five-membered heterocycles containing both oxygen and nitrogen atoms. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.4 g/mol. Key structural features include:
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Oxazolone core: A 1,2-oxazol-5(4H)-one ring with a methyl group at position 3.
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Benzylidene substituent: A 3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene group at position 4, conferring stereoelectronic diversity.
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Stereochemistry: The (4E) configuration indicates a trans arrangement of substituents around the exocyclic double bond .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4E)-4-[[3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one | |
| Molecular Formula | C₂₀H₁₉NO₄ | |
| Molecular Weight | 337.4 g/mol | |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)OC | |
| XLogP3 | ~3.5 (estimated) |
Synthesis and Reaction Pathways
The synthesis of this compound follows established protocols for oxazol-5(4H)-ones, primarily via the Erlenmeyer-Plochl azlactone synthesis . Key steps include:
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N-Acylation: Reaction of glycine with an acylating agent (e.g., acetic anhydride) to form N-acylglycine.
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Cyclocondensation: Treatment with 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in polyphosphoric acid (PPA) or acetic anhydride, facilitating dehydration and cyclization .
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Reactants: Hippuric acid derivative (N-acylglycine) and substituted benzaldehyde.
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Conditions: Reflux in PPA at 90°C for 4 hours.
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Yield: ~75% after column chromatography (ethyl acetate/n-hexane) .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and insoluble in water, based on analogous oxazolones .
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Stability: Sensitive to hydrolysis under alkaline conditions due to the lactone ring .
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~1750 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=N stretch) .
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¹H NMR (DMSO-d₆): Aromatic protons (δ 6.8–7.5 ppm), methoxy (δ 3.8 ppm), and methyl groups (δ 2.3–2.5 ppm) .
Biological Activities and Mechanisms
Anticancer Activity
Oxazolones interfere with cancer cell proliferation by:
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ROS Modulation: Induction of oxidative stress in tumor cells .
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Apoptosis Activation: Caspase-3/7 activation observed in vitro .
Antioxidant Effects
Inhibition of lipid peroxidation (IC₅₀ ~50 μM) and lipoxygenase (LOX) activity (IC₅₀ ~41 μM) has been reported for similar compounds .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
Research Applications and Future Directions
Drug Development
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Lead Optimization: Structural tweaks to improve pharmacokinetics (e.g., logP reduction) .
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Targeted Therapies: Exploration in colorectal and breast cancer models .
Material Science
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